molecular formula C5H11ClFN B12955620 2-(Fluoromethyl)cyclobutanamine;hydrochloride

2-(Fluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B12955620
M. Wt: 139.60 g/mol
InChI Key: XXGPLFARTGGIJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Fluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of cyclobutanamine with a fluoromethylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Fluoromethyl)cyclobutanamine;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(Fluoromethyl)cyclobutanamine;hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.

    Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

2-(Fluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds, such as:

    Cyclobutanamine: The parent compound without the fluoromethyl group.

    2-(Chloromethyl)cyclobutanamine: A similar compound where the fluorine atom is replaced by chlorine.

    2-(Bromomethyl)cyclobutanamine: Another analog with a bromine atom instead of fluorine.

The presence of the fluoromethyl group in this compound imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

2-(fluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H

InChI Key

XXGPLFARTGGIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CF)N.Cl

Origin of Product

United States

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